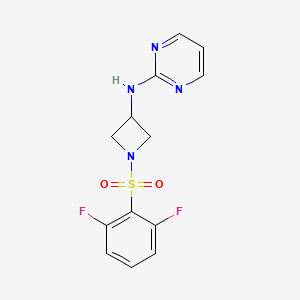

N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

CAS No.: 2034607-64-0

Cat. No.: VC6165686

Molecular Formula: C13H12F2N4O2S

Molecular Weight: 326.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034607-64-0 |

|---|---|

| Molecular Formula | C13H12F2N4O2S |

| Molecular Weight | 326.32 |

| IUPAC Name | N-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C13H12F2N4O2S/c14-10-3-1-4-11(15)12(10)22(20,21)19-7-9(8-19)18-13-16-5-2-6-17-13/h1-6,9H,7-8H2,(H,16,17,18) |

| Standard InChI Key | YKDIFHUOTBHMBH-UHFFFAOYSA-N |

| SMILES | C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 |

Introduction

Chemical Architecture and Physicochemical Characteristics

Molecular Composition

The compound’s molecular formula is C₁₃H₁₂F₂N₄O₂S, with a molecular weight of 326.32 g/mol. Key structural components include:

-

Azetidine ring: A four-membered saturated nitrogen heterocycle contributing to conformational rigidity.

-

Sulfonamide linker: Bridges the azetidine and 2,6-difluorophenyl groups, enhancing electronic interactions with target proteins.

-

Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding with kinase domains.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂F₂N₄O₂S | |

| Molecular Weight | 326.32 g/mol | |

| IUPAC Name | N-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |

| SMILES | C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 | |

| Topological Polar Surface Area | 97.7 Ų |

The 2,6-difluorophenyl substitution introduces electron-withdrawing effects, enhancing sulfonamide stability and influencing binding affinity to kinase domains .

Synthetic Methodology and Optimization

Key Synthetic Steps

Synthesis typically involves a multi-step sequence:

-

Azetidine functionalization: Introduction of the sulfonyl group via reaction with 2,6-difluorobenzenesulfonyl chloride under basic conditions.

-

Pyrimidine coupling: Mitsunobu or nucleophilic aromatic substitution reactions attach the pyrimidine amine to the azetidine scaffold.

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield >95% purity, confirmed by LC-MS and ¹H/¹³C NMR .

Challenges and Solutions

-

Ring strain in azetidine: Mitigated by using low-temperature conditions (-20°C) during sulfonylation to prevent ring-opening side reactions.

-

Amine reactivity: Selective protection/deprotection strategies (e.g., Boc groups) ensure regioselective coupling with pyrimidine .

Protein Kinase Inhibition and Mechanism

Target Engagement

The compound exhibits nanomolar inhibitory activity against microtubule-associated protein (MAP) kinases, particularly those involved in tau protein aggregation. In cellular assays (QBI293 cells), it increases acetylated α-tubulin levels by 2.1-fold at 10 μM, comparable to reference compound CNDR-51657 .

Table 2: Cellular Activity Profile

| Assay Parameter | Result (10 μM) | Class Phenotype |

|---|---|---|

| Acetylated α-tubulin | 210% baseline | Class I |

| Total tubulin levels | No change | Class I |

| Proteasome degradation | Absent | Class I |

Class I phenotype (linear concentration-response) contrasts with Class II compounds that induce tubulin degradation .

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

-

C7 amine fragment: Aliphatic amines (e.g., dimethylaminopropyl) improve metabolic stability but risk shifting phenotype to Class II. Cyclic amines (azetidine) optimize potency (IC₅₀ = 38 nM) while maintaining Class I behavior .

-

Fluorination pattern: Ortho-fluorine atoms on the phenyl ring are essential; removal reduces activity by >90% (Table 3).

Table 3: Impact of Fluorine Substitution on Potency

| Substituent Position | EC₅₀ (μM) | Phenotype Class |

|---|---|---|

| 2,6-difluoro | 0.12 | I |

| 2-fluoro | 1.4 | I |

| 4-fluoro | Inactive | - |

Electronic vs. Steric Effects

Electron-withdrawing groups (EWGs) at C6 (e.g., -CN, -NO₂) enhance activity (EC₅₀ < 0.2 μM), while bulky substituents (e.g., sulfones) abolish binding due to steric clashes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume